

Application Note: Reconstitution, Handling, and Formulation of DG051 Free Acid in DMSO

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Compound of Interest

Compound Name: DG051 (free acid)

Cat. No.: B12278307

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Introduction and Biological Context

DG051 (also known as DG-051) is a highly potent, first-in-class small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H)[1][2]. By selectively targeting the aminopeptidase and epoxide hydrolase activities of LTA4H ($K_d \approx 26$ nM, $IC_{50} \approx 47$ nM), DG051 disrupts the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4)[2][3].

While DG051 exhibits high aqueous solubility (>30 mg/mL) in optimized physiological buffers[1][3], preparing concentrated, stable stock solutions for long-term laboratory use requires anhydrous dimethyl sulfoxide (DMSO). Proper handling in DMSO ensures long-term stability, prevents premature hydrolysis, and maintains compound integrity for downstream in vitro and in vivo assays.



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Fig 1. DG051 inhibits LTA4H, blocking the conversion of LTA4 to pro-inflammatory LTB4.

Physicochemical Profile & Solubility Metrics

To design a self-validating reconstitution protocol, one must first understand the physicochemical constraints of the molecule.

Expert Insight on Molecular Weight: Commercially available DG051 is frequently supplied as a hydrochloride salt (MW = 426.33 g/mol) to enhance solid-state stability[1][4]. However, researchers utilizing the pure free acid (MW = 389.87 g/mol) must adjust their volumetric calculations accordingly to avoid dosing errors[3]. The free acid form is highly lipophilic and exhibits excellent solubility in anhydrous DMSO.

Table 1: Physicochemical and Solubility Data

Property	Value
Target	Leukotriene A4 Hydrolase (LTA4H)[1]
Molecular Weight (Free Acid)	389.87 g/mol
Molecular Weight (HCl Salt)	426.33 g/mol [1][5]
Chemical Formula (Free Acid)	C ₂₁ H ₂₄ ClNO ₄ [4]
Max Solubility in DMSO	≥ 317 - 325 mg/mL (approx. 743 - 762 mM)[1][5]
Storage (Solid Powder)	-20°C (up to 3 years) or 4°C (sealed, desiccated)[1][5]
Storage (DMSO Stock)	-80°C (up to 6 months) or -20°C (up to 1 month) [1]

Causality Check: Why use anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly decreases the dielectric constant of the solvent. This can precipitate highly concentrated lipophilic compounds and introduce water that may catalyze degradation over long-term storage[1].

Reconstitution Protocol: DMSO Stock Solution

The following volumetric matrix is calculated specifically for the DG051 Free Acid (MW = 389.87 g/mol). (Note: If your vial specifies the HCl salt, multiply these volumes by 0.914).

Table 2: Volumetric Reconstitution Matrix (Free Acid, MW = 389.87 g/mol)

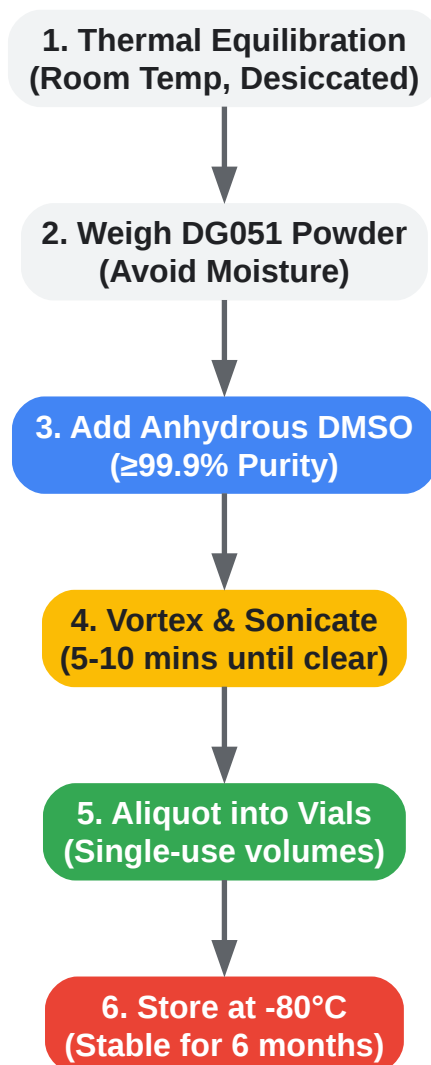
Target Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.5650 mL	12.8248 mL	25.6496 mL
5 mM	0.5130 mL	2.5650 mL	5.1299 mL
10 mM	0.2565 mL	1.2825 mL	2.5650 mL
50 mM	0.0513 mL	0.2565 mL	0.5130 mL

Step-by-Step Methodology

- **Thermal Equilibration:** Remove the vial of DG051 solid from -20°C storage. **Crucial Step:** Allow the vial to equilibrate to room temperature (approx. 20-30 minutes) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment and altering the effective mass[1].
- **Solvent Addition:** In a biosafety cabinet or fume hood, add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- **Dissolution and Agitation:** Vortex the solution gently for 30-60 seconds. If the solution is viscous or particulates remain, subject the vial to water-bath sonication at room temperature for 5-10 minutes. **Causality:** Sonication provides acoustic cavitation that disrupts the crystal lattice of the solid, accelerating dissolution without applying excessive thermal stress[5].
- **Aliquoting:** Divide the master stock into single-use aliquots (e.g., 50-100 µL) in amber, low-bind microcentrifuge tubes. **Causality:** Aliquoting prevents repeated freeze-thaw cycles. Each

freeze-thaw cycle introduces micro-bubbles of air and moisture, leading to compound precipitation and concentration inaccuracies[1].

- Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for maximum preservation) and transfer to a -80°C freezer. Stocks are stable for up to 6 months at -80°C[1].



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Fig 2. Step-by-step workflow for the anhydrous reconstitution of DG051 in DMSO.

Downstream Application: In Vivo Formulation Preparation

When transitioning from a DMSO stock to an aqueous in vivo formulation, direct dilution into saline often results in immediate precipitation. To create a self-validating, stable microemulsion, a step-wise addition of co-solvents and surfactants is required[5].

Protocol for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Vehicle:

- **Primary Solubilization:** Add 100 µL of the concentrated DG051 DMSO stock to 400 µL of PEG300. Vortex vigorously until the solution is completely clear. Causality: PEG300 acts as a miscible co-solvent that lowers the thermodynamic barrier between the organic and aqueous phases[5].
- **Surfactant Stabilization:** Add 50 µL of Tween 80 to the mixture. Vortex until fully clarified. Causality: Tween 80 forms micelles that encapsulate the hydrophobic domains of the drug, preventing nucleation and crystal growth when water is introduced[5].
- **Aqueous Dilution:** Slowly add 450 µL of sterile Saline or PBS dropwise while continuously vortexing. The final solution should be homogeneous and clear, ready for administration[5].

References

- Sandanayaka V, et al. "Discovery of 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidiny]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis." *Journal of Medicinal Chemistry*. 2010 Jan 28;53(2):573-85. [\[Link\]](#)

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